molecular formula C8H7NO2S2 B2780532 1-Benzothiophene-2-Sulfonamide CAS No. 123126-59-0

1-Benzothiophene-2-Sulfonamide

Cat. No.: B2780532
CAS No.: 123126-59-0
M. Wt: 213.27
InChI Key: UZMQSZBTFGHLAH-UHFFFAOYSA-N
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Description

1-Benzothiophene-2-Sulfonamide is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-2-Sulfonamide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-2-Sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzothiophene-2-Sulfonamide is unique due to the combination of the benzothiophene core and the sulfonamide group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its individual components .

Properties

IUPAC Name

1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQSZBTFGHLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[b]thiophene (2.2 mmol) in dry THF (1.5 mL) is cooled to 0° C. and is slowly added 1.6 M n-BuLi in hexane (1.6 mL, 2.5 mmol). The temperature is maintained at 0° C. and the reaction mixture is stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and is transferred by canula to a well-stirred solution of sulfuryl chloride (368 μL, 4.6 mmol) in hexane (1.5 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of the corresponding sulfonyl chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with concentrated HCl. The white precipitated sulfonamide is filtrated and dissolved in NaOH (0.5 N) and extracted with ethyl ether. The aqueous phase is acidified and the product is extracted into ethyl acetate. The organic phase is washed with water and brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound (200 mg, 42%). ES(−)MS m/z 212, (M−H)−.
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1.6 mL
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2.2 mmol
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1.5 mL
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368 μL
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1.5 mL
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2 mL
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5 mL
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2 mL
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Yield
42%

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